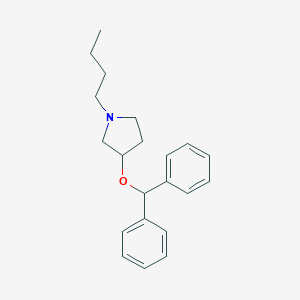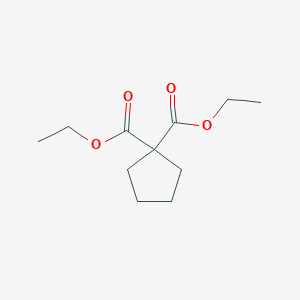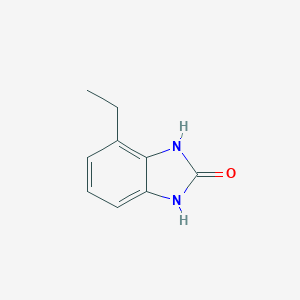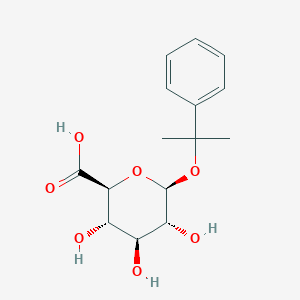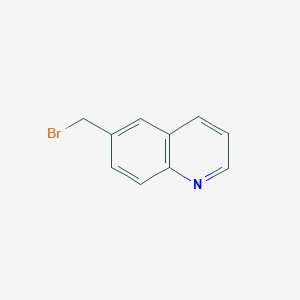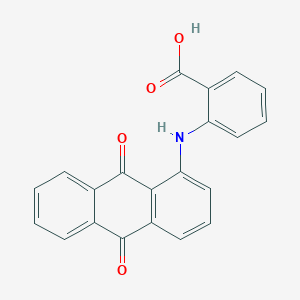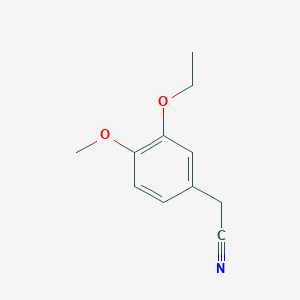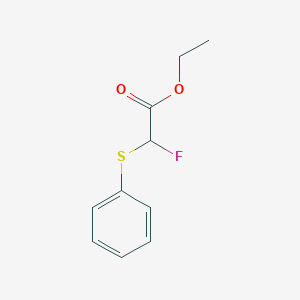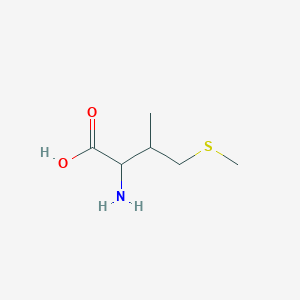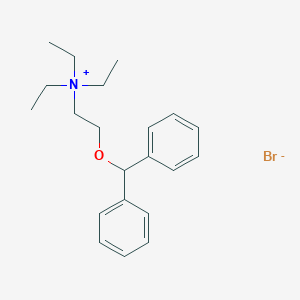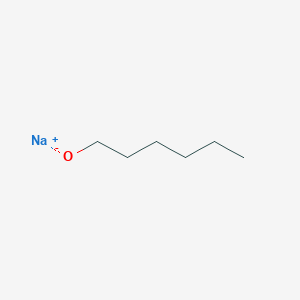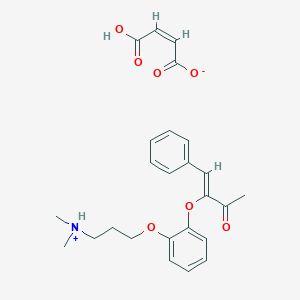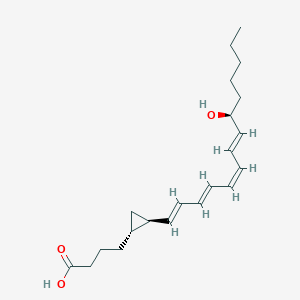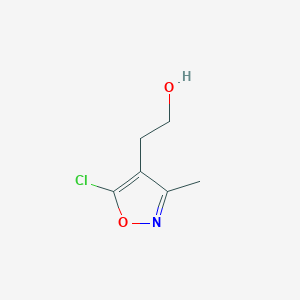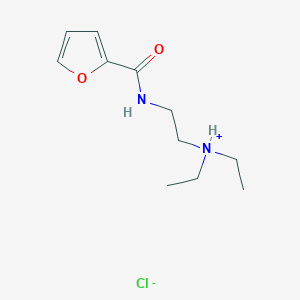
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride, also known as A-84543, is a chemical compound that belongs to the class of furanamines. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is not fully understood. However, it is believed to act as a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including inflammation, pain, and cognitive function.
Biochemische Und Physiologische Effekte
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is its selectivity for the α7nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Another direction is to study its potential use in drug addiction treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more soluble analogs for use in experimental setups.
Synthesemethoden
The synthesis of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride involves the reaction of 2-furancarboxylic acid with diethylamine in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. It has also been studied for its potential use in drug addiction treatment.
Eigenschaften
CAS-Nummer |
110358-89-9 |
|---|---|
Produktname |
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride |
Molekularformel |
C11H19ClN2O2 |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-13(4-2)8-7-12-11(14)10-6-5-9-15-10;/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,14);1H |
InChI-Schlüssel |
GXIYOFDZPGUZRS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
Synonyme |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



